(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c23-18-4-2-17(3-5-18)22(7-8-22)21(26)25-11-9-24(10-12-25)14-16-1-6-19-20(13-16)28-15-27-19/h1-6,13H,7-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRDPJJBVYYSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to influence gaba-ergic neurotransmission in the brain.
Biochemical Pathways
It is suggested that it might influence gaba-ergic neurotransmission in the brain, which plays a crucial role in inhibitory signaling in the central nervous system.
Biological Activity
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone , often referred to as BPPM , is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with BPPM, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BPPM can be characterized by its complex structure, which includes a piperazine core linked to a benzo[d][1,3]dioxole moiety and a cyclopropyl group substituted with a fluorophenyl. The molecular formula is , and it has a molecular weight of approximately 373.42 g/mol. This unique structure is believed to contribute to its diverse biological activities.
Anticonvulsant Activity
Research indicates that BPPM exhibits significant anticonvulsant properties. A study evaluating related piperazine derivatives demonstrated that compounds similar to BPPM displayed potent anticonvulsant activity in various seizure models, including the maximal electroshock test (MES) and the pentylenetetrazole (PTZ) induced seizure test . The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial for controlling neuronal excitability.
Antidepressant Effects
In addition to its anticonvulsant properties, BPPM has shown promise as an antidepressant agent. In vivo studies using forced swim tests (FST) and tail suspension tests (TST) have indicated that BPPM can significantly reduce depressive-like behaviors in animal models . This suggests that BPPM may influence neurotransmitter systems involved in mood regulation.
Safety Profile
Toxicological assessments of BPPM have indicated a favorable safety profile. Studies conducted on rodent models at doses up to 100 mg/kg revealed no significant adverse effects, suggesting that BPPM could be developed further for therapeutic applications .
The exact mechanisms through which BPPM exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter receptors, including:
- GABA Receptors : Enhancing GABAergic transmission could explain its anticonvulsant effects.
- Serotonin Receptors : Potential modulation of serotonergic pathways may underlie its antidepressant activity.
Case Studies and Research Findings
Several studies have contributed to our understanding of BPPM's biological activity:
Comparison with Similar Compounds
Key Structural Features and Differences
The table below summarizes critical structural and physicochemical properties of the target compound and related analogs:
Structural and Functional Implications
Rigidity vs. Compounds lacking cyclopropane (e.g., ) may exhibit faster metabolic clearance due to increased flexibility.
Substituent Effects: The fluorophenyl group in the target and improves lipophilicity and membrane permeability, whereas non-fluorinated analogs (e.g., ) may show reduced bioavailability. Benzodioxole in the target and BD00780869 enhances aromatic interactions, but its placement (methyl vs. carbonyl) alters electronic properties and binding kinetics.
The carboxamide in offers hydrogen-bond donor/acceptor capabilities absent in the target’s methanone group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
